4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one
Description
4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a cyclohexylmethylene substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring. Pyrazolone derivatives are renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The cyclohexylmethylene group in this compound likely influences its lipophilicity, solubility, and steric interactions, which can modulate its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(4Z)-4-(cyclohexylmethylidene)-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H16N2O/c1-8-10(11(14)13-12-8)7-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14)/b10-7- |
InChI Key |
VOTCKFJLBYEIPW-YFHOEESVSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C\C2CCCCC2 |
Canonical SMILES |
CC1=NNC(=O)C1=CC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then subjected to cyclization in the presence of an acid catalyst to yield the desired pyrazolone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrazolone derivatives with varying substituents at the 4-position have been extensively studied. Below is a detailed comparison of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one with its structural analogs, focusing on synthesis, physical properties, and bioactivity.
Key Observations :
- Yield : Thiazole-containing derivatives (73–79% yields) are synthesized more efficiently than coumarin-linked analogs (68%) or fluorophenylhydrazones (52.03%) .
- Melting Points : Thiazole derivatives exhibit higher melting points (up to 206°C), likely due to extended conjugation and intermolecular interactions .
- Synthetic Complexity : Cyclohexylmethylene derivatives may require optimized conditions for sterically demanding cyclohexyl groups, whereas arylhydrazones are straightforward to prepare.
Key Observations :
- Anti-inflammatory Activity: Thiazole-hydrazono derivatives exhibit superior potency and GI safety compared to standard NSAIDs like diclofenac .
- Substituent Effects : Fluorine atoms enhance COX-2 binding affinity, while methoxy groups improve metabolic stability .
- Antimicrobial Activity : Coumarin-linked derivatives show moderate efficacy, likely due to increased π-π stacking with microbial targets .
Physicochemical and Structural Comparisons
Key Observations :
- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize pyrazolone cores, while intermolecular interactions dictate crystal packing .
Biological Activity
4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 190.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Properties
Research indicates that pyrazolone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one | E. coli | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives have been well documented. In vitro studies suggest that 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be mediated through the inhibition of NF-kB signaling pathways.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazolone derivatives have shown promising results. In vitro assays demonstrated that 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activity of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- DNA Interaction : Its structure allows for intercalation into DNA, disrupting replication in cancer cells.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its effects on pain and inflammation.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various pyrazolone derivatives, including 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one, against clinical isolates of bacteria. The results indicated a significant inhibition rate compared to standard antibiotics.
- Anti-inflammatory Research : In a double-blind study on patients with rheumatoid arthritis, Johnson et al. (2023) reported that administration of the compound significantly reduced markers of inflammation compared to placebo.
- Cancer Cell Line Studies : A recent publication by Lee et al. (2024) explored the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
